molecular formula C22H21N3O3S3 B2905509 N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260630-87-2

N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2905509
CAS No.: 1260630-87-2
M. Wt: 471.61
InChI Key: ZUEDPYQJXKFPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic thieno[3,2-d]pyrimidine derivative offered for research use. Compounds within the thienopyrimidine class are of significant scientific interest due to their structural similarity to biological pteridines and purines, which allows them to interact with key enzymatic pathways. This specific molecule is designed with a sulfanylacetamide group linked to a 4-ethoxyphenyl moiety, a structure often explored for modulating enzyme inhibition and receptor binding. Research on analogous thienopyrimidine systems has demonstrated their potential as core structures in designing inhibitors for critical enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are well-known targets in oncology and antimicrobial research . For example, related compounds have been shown to bind to the folate site of these enzymes, disrupting nucleotide synthesis and thereby inhibiting the proliferation of target cells . The incorporation of the thiophen-2-ylethyl chain at the 3-position of the pyrimidine ring may influence the compound's physicochemical properties and biological activity, potentially enhancing selectivity or potency. This product is intended solely for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the material safety data sheet (MSDS) for detailed hazard information.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S3/c1-2-28-16-7-5-15(6-8-16)23-19(26)14-31-22-24-18-10-13-30-20(18)21(27)25(22)11-9-17-4-3-12-29-17/h3-8,10,12-13H,2,9,11,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUEDPYQJXKFPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Thieno[3,2-d]pyrimidine Core

The thieno[3,2-d]pyrimidine scaffold is a common pharmacophore in medicinal chemistry. Key analogues include:

Compound Name Substituents (Pyrimidine/Acetamide) Molecular Formula Molecular Weight Key Features Reference
Target Compound 3-[2-(thiophen-2-yl)ethyl], N-(4-ethoxyphenyl) C₂₁H₂₁N₃O₃S₃ 467.6 Thiophene-ethyl enhances π-π interactions; ethoxyphenyl improves lipophilicity
Compound 16 () 3-(2-methylpropyl), N-(4-ethoxyphenyl) C₂₀H₂₃N₃O₃S₂ 417.5 Isobutyl substituent increases steric bulk; lower molecular weight
Compound 15 () 3-(4-chlorophenyl), N-(2-trifluoromethylphenyl) C₂₂H₁₆ClF₃N₃O₂S₂ 526.0 Electron-withdrawing groups (Cl, CF₃) enhance metabolic stability
Compound 5 () 3-phenyl, N-(4-nitrophenyl) C₂₂H₁₈N₄O₄S₂ 466.5 Nitrophenyl group may reduce solubility due to polarity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃ in Compound 15) may improve binding affinity in enzymatic pockets but reduce solubility .
Variations in Acetamide Substituents

The N-arylacetamide moiety influences physicochemical properties and target interactions:

Compound (Reference) Acetamide Substituent Impact
Target Compound 4-Ethoxyphenyl Ethoxy enhances lipophilicity and membrane permeability
Compound 13 () 4-Ethoxyphenyl Similar to target; sulfamoylphenyl on pyrimidine increases polarity
Compound 5 () 4-Nitrophenyl High polarity due to nitro group; may limit bioavailability
Compound 15 () 2-Trifluoromethylphenyl CF₃ improves metabolic stability but may induce toxicity

Key Observations :

  • Ethoxyphenyl derivatives (target, Compound 13) balance lipophilicity and solubility, making them favorable for oral absorption .
  • Nitro and trifluoromethyl groups (Compounds 5, 15) are advantageous for target binding but may require formulation optimization .

Key Observations :

  • High yields (68–85%) are achievable using mild bases (K₂CO₃, NaOAc) and polar solvents (ethanol, acetone) .
  • Thiocarbonyl reagents () enable functionalization but require longer reaction times .
Physicochemical and Spectroscopic Data

Melting Points :

  • Compound 13 (): Detailed m.p. and spectral data (IR, ¹H/¹³C NMR) provided .

Spectroscopic Trends :

  • IR: Thioamide (C=S) stretch ~1200–1250 cm⁻¹; pyrimidinone (C=O) ~1680–1720 cm⁻¹ .
  • ¹H NMR : Ethoxyphenyl protons resonate at δ 6.7–7.2 ppm; thiophene protons at δ 7.3–7.5 ppm .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for synthesizing N-(4-ethoxyphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thieno[3,2-d]pyrimidin-4-one core through cyclization of thiophene derivatives with thioureas or cyanamide under acidic conditions .
  • Step 2 : Introduction of the sulfanyl-acetamide moiety via nucleophilic substitution, optimized with triethylamine in ethanol or toluene at 60–80°C .
  • Step 3 : Functionalization with the 4-ethoxyphenyl group using coupling agents like EDCI/HOBt .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and confirming structural integrity .

Q. How can researchers validate the structural purity of this compound?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR Spectroscopy : Assign peaks for ethoxyphenyl (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), thiophene (δ 6.8–7.2 ppm), and sulfanyl groups (δ 3.5–3.7 ppm for SCH₂) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z 455–470 range) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .

Q. What preliminary biological screening approaches are recommended?

  • Methodological Answer : Prioritize in vitro assays:

  • Anticancer : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) to measure IC₅₀ values .
  • Antimicrobial : Disk diffusion assays against E. coli or S. aureus .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, leveraging the sulfanyl group’s nucleophilic reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents and evaluate effects:

  • Thiophene vs. Phenyl : Replace the thiophen-2-yl-ethyl group with substituted phenyl rings to assess impact on lipophilicity and target binding .
  • Ethoxy vs. Methoxy : Compare 4-ethoxyphenyl with 4-methoxyphenyl analogs to study electronic effects on pharmacokinetics .
  • Data Analysis : Use QSAR models to correlate substituent properties (e.g., Hammett σ, π values) with bioactivity .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 50°C .
  • 2D NMR (COSY, HSQC) : Assign overlapping proton environments and confirm connectivity between thienopyrimidine and acetamide moieties .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation pathways .
  • Formulation Optimization : Use nanoencapsulation or PEGylation to enhance bioavailability if poor solubility is observed .
  • Mechanistic Studies : Employ molecular docking to verify target engagement (e.g., kinase ATP-binding pockets) and confirm in vitro activity translates in vivo .

Data-Driven Analysis

Q. How do structural analogs compare in terms of biological activity?

  • Comparative Data :

Analog Modification Biological Activity Key Reference
N-(3,4-dimethylphenyl)Methyl groups on phenylAnticancer (IC₅₀ = 8.2 µM)
N-(4-fluorophenyl)Halogen substitutionEnzyme inhibition (Ki = 0.45 µM)
N-(4-nitrophenyl)Nitro groupEnhanced binding to tyrosine kinases
  • Insight : Ethoxyphenyl and thiophen-ethyl groups in the target compound balance lipophilicity and electronic effects, improving membrane permeability compared to bulkier analogs .

Methodological Best Practices

Q. What reaction conditions minimize by-products during sulfanyl-acetamide conjugation?

  • Optimized Protocol :

  • Solvent : Anhydrous DMF or ethanol to prevent hydrolysis.
  • Base : Use 1.2 equivalents of triethylamine to deprotonate thiol intermediates without overbase degradation .
  • Temperature : Maintain 50–60°C to avoid thermal decomposition of the thienopyrimidine core .

Q. How can researchers validate target engagement in cellular assays?

  • Approach :

  • Pull-Down Assays : Biotinylate the compound and use streptavidin beads to isolate bound proteins for LC-MS/MS identification .
  • Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins upon compound binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.